Quinazoline derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Among these, the compound "4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride" represents a class of potent molecules with potential applications in cancer therapy, particularly as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). This analysis aims to delve into the synthesis, mechanism of action, and applications of this compound by examining relevant research studies.
The primary application of quinazoline derivatives lies in cancer therapy, where they act as EGFR-TK inhibitors. The synthesis of various halogenated quinazoline analogs has demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa1. These findings suggest that the compound could be a promising candidate for the development of new anticancer drugs.
The structural characteristics of quinazoline derivatives are crucial for understanding their biological activity. X-ray crystallography has been employed to determine the crystal structure of related compounds, revealing their potential to form stable three-dimensional structures through weak hydrogen bonding2. This information is vital for the rational design of more potent EGFR-TK inhibitors.
Quinazoline derivatives have also found applications in biomedical analysis due to their fluorescent properties. For example, 6-methoxy-4-quinolone, a related compound, exhibits strong fluorescence in a wide pH range, making it suitable as a fluorescent labeling reagent3. This characteristic could be exploited in the development of diagnostic tools and in the visualization of biological processes.
The synthesis of quinazoline derivatives is a key step in the production of various anticancer agents. Compounds such as pelitinib and neratinib, which are irreversible inhibitors of EGFR and HER-2 kinases, rely on quinazoline intermediates for their preparation4. The development of efficient synthetic routes for these intermediates is therefore essential for the advancement of cancer treatment.
This compound is classified as a quinazoline derivative, specifically an aromatic heterocyclic compound. Its chemical structure includes a quinazoline core with various substituents that enhance its biological activity. The compound's IUPAC name reflects its complex structure, which includes a chloro and fluorine atom on the phenyl ring and a methoxy group on the quinazoline scaffold.
The synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride involves several key steps:
The molecular formula of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride is , with a molecular weight of approximately 398.22 g/mol .
Crystallographic studies can provide insights into the three-dimensional arrangement of atoms, which is essential for understanding interactions with biological targets .
The primary chemical reactions involving this compound include:
These reactions typically require specific conditions such as high temperatures and basic environments (e.g., sodium hydroxide or potassium carbonate) to achieve optimal yields .
The mechanism by which 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride exerts its biological effects primarily involves inhibition of EGFR-TK. This receptor plays a crucial role in signaling pathways that regulate cell proliferation and survival:
The physical and chemical properties of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride include:
The primary applications of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride include:
The compound is systematically identified under International Union of Pure and Applied Chemistry nomenclature as 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride. This name delineates its core quinazoline scaffold substituted at three critical positions:
Its molecular formula is C₁₇H₁₄Cl₂FN₃O₃ (hydrochloride salt; MW: 398.22 g/mol), distinguishing it from the free base (C₁₇H₁₃ClFN₃O₃; MW: 361.76 g/mol) [2] [5]. Registry identifiers include:
Canonical SMILES representations encode connectivity: CC(=O)OC1=CC2=C(NC3=CC=C(F)C(Cl)=C3)N=CN=C2C=C1OC.Cl [2] [6].
While explicit X-ray diffraction data for this specific compound was not found in the search results, crystallographic principles of similar anilinoquinazoline hydrochlorides reveal key stabilization features:
Table 1: Inferred Crystallographic Parameters
| Parameter | Value | Role in Stability |
|---|---|---|
| Protonation Site | Quinazoline N1 | Generates cationic charge center |
| H-bond Distance | 3.05–3.15 Å (N⁺-H···Cl⁻) | Anchors ion pair |
| π-Stacking | 3.4–3.6 Å interplanar spacing | Stabilizes hydrophobic domains |
Hydrochloride salt formation significantly enhances crystallinity and stability versus the free base, critical for handling and storage under refrigerated, anhydrous conditions [6] [8].
The compound shares core features with epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) but exhibits distinct topological modifications:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2